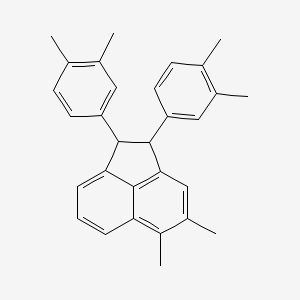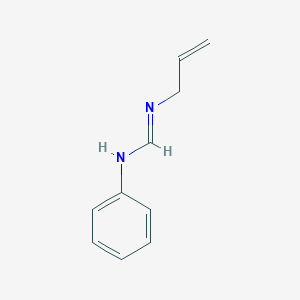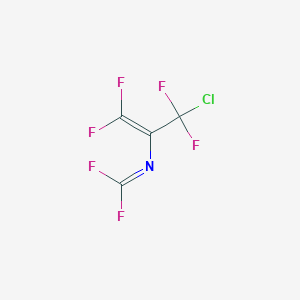
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- is a chemical compound with the molecular formula C9H24O2Si2. It is known for its unique structure, which includes two silicon atoms and two oxygen atoms, making it a member of the organosilicon compounds. This compound is often used in research and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- typically involves the reaction of silanes with alcohols or other oxygen-containing compounds. One common method is the reaction of trimethylsilyl chloride with glycerol, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it useful in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Propanediol, bis(trimethylsilyl) ether
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane
Uniqueness
What sets 3,7-Dithia-2,8-disilanonane, 2,2,8,8-tetramethyl- apart from similar compounds is its specific arrangement of silicon and oxygen atoms, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Propiedades
Número CAS |
63882-88-2 |
|---|---|
Fórmula molecular |
C9H24S2Si2 |
Peso molecular |
252.6 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylsilylsulfanylpropylsulfanyl)silane |
InChI |
InChI=1S/C9H24S2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
CIFWBHIAJNNWOH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SCCCS[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)


![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)


![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
